molecular formula C6H4Cl2O2S B13144155 4,5-dichloro-2-Thiopheneacetic acid

4,5-dichloro-2-Thiopheneacetic acid

Cat. No.: B13144155
M. Wt: 211.06 g/mol
InChI Key: DMOVDEYAPGHEDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-Thiopheneacetic acid typically involves the chlorination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 4,5-dichlorothiophene with chloroacetic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-Thiopheneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,5-Dichloro-2-Thiopheneacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-Thiopheneacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C6H4Cl2O2S

Molecular Weight

211.06 g/mol

IUPAC Name

2-(4,5-dichlorothiophen-2-yl)acetic acid

InChI

InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)11-6(4)8/h1H,2H2,(H,9,10)

InChI Key

DMOVDEYAPGHEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)Cl)CC(=O)O

Origin of Product

United States

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